

physical and chemical properties of 6-Methyl-1-tetralone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methyl-1-tetralone

Cat. No.: B1582765

[Get Quote](#)

An In-Depth Technical Guide to **6-Methyl-1-tetralone**: Physicochemical Properties and Synthetic Insights for Drug Development Professionals

Introduction

6-Methyl-1-tetralone, a derivative of the tetralone family, represents a critical structural motif and a versatile intermediate in the landscape of organic synthesis and medicinal chemistry. As a bicyclic aromatic ketone, its scaffold is embedded in numerous biologically active natural products and synthetic pharmaceuticals.^{[1][2][3]} For researchers and drug development professionals, a comprehensive understanding of its physical, chemical, and spectroscopic properties is paramount for its effective utilization in the synthesis of complex molecular targets. This guide provides an in-depth analysis of **6-Methyl-1-tetralone**, moving beyond a simple recitation of data to explain the causal relationships between its structure and its behavior, offering field-proven insights into its synthesis and reactivity.

Section 1: Core Molecular Attributes

The foundational characteristics of a molecule dictate its identity and behavior. **6-Methyl-1-tetralone** is structurally defined by a naphthalene ring system that is partially hydrogenated in one ring to feature a ketone at the C1 position and a methyl substituent on the aromatic ring at the C6 position.

Property	Value	Source(s)
IUPAC Name	6-methyl-3,4-dihydronaphthalen-1(2H)-one	[4]
Synonyms	6-Methyl- α -tetralone, 3,4-Dihydro-6-methyl-1(2H)-naphthalenone	[1] [4]
CAS Number	51015-29-3	[1] [5] [6]
Molecular Formula	C ₁₁ H ₁₂ O	[1] [4]
Molecular Weight	160.21 g/mol	[1] [4]
Canonical SMILES	CC1=CC2=C(C=C1)C(=O)CC2	[4]
InChI Key	FPOGGJAFMWYNLI-UHFFFAOYSA-N	[1]

Section 2: Physicochemical Properties

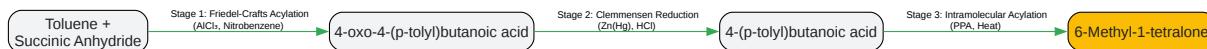
The physical state, volatility, and solubility of a compound are critical parameters for designing reaction conditions, purification protocols, and formulation strategies. While specific experimental data for **6-methyl-1-tetralone** is sparse, its properties can be reliably inferred from its structure and comparison with closely related analogs.

Property	Predicted/Reported Value	Causality and Comparative Analysis
Physical State	Colorless to pale yellow liquid or low-melting solid	[1]
Melting Point	Estimated: ~10-20 °C	The parent compound, 1-tetralone, has a melting point of 2-7 °C.[3] The addition of a methyl group slightly increases molecular weight and van der Waals forces, likely raising the melting point modestly. In contrast, 6-methoxy-1-tetralone is a solid with a much higher melting point (77-79 °C), demonstrating the stronger intermolecular dipole-dipole interactions and crystal lattice packing efficiency imparted by the methoxy group compared to the methyl group. [7][8]
Boiling Point	Estimated: ~135-145 °C at 12 mmHg	2-Methyl-1-tetralone boils at 127-131 °C / 12 mmHg, providing a close estimate.[9] The boiling point is elevated compared to non-polar analogs due to the polarity of the ketone group but is lower than that of 6-methoxy-1-tetralone (171 °C / 11 mmHg), which has a more polar ether linkage.[8][10]
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc,	The molecule possesses moderate polarity. The tetralone core provides a

THF, Toluene); poorly soluble in water.

significant non-polar, hydrophobic surface area, while the ketone functional group introduces a polar site capable of hydrogen bond acceptance. This amphiphilic character ensures miscibility with a wide range of organic solvents but limits aqueous solubility.[\[1\]](#)

Section 3: Spectroscopic and Analytical Profile


Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. Below is an expert prediction of the key features expected in the NMR, IR, and Mass Spectra of **6-Methyl-1-tetralone**, grounded in the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

- δ ~7.8-7.9 ppm (d, 1H): Aromatic proton at C5. This proton is ortho to the electron-withdrawing carbonyl group, causing it to be the most deshielded aromatic proton. It will appear as a doublet.
- δ ~7.1-7.2 ppm (m, 2H): Aromatic protons at C7 and C8. These protons will likely appear as a multiplet or overlapping signals.
- δ ~2.8-2.9 ppm (t, 2H): Methylene protons at C4 (benzylic). These protons are adjacent to the aromatic ring and a CH₂ group, appearing as a triplet.
- δ ~2.5-2.6 ppm (t, 2H): Methylene protons at C2. These protons are α to the carbonyl group and adjacent to another CH₂ group, also appearing as a triplet.
- δ ~2.3 ppm (s, 3H): Methyl protons (Ar-CH₃). This will be a sharp singlet as there are no adjacent protons.

- $\delta \sim 2.0\text{-}2.1$ ppm (quintet, 2H): Methylene protons at C3. These protons are coupled to the protons at C2 and C4, resulting in a more complex splitting pattern, likely a quintet or multiplet.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 51015-29-3: 6-Methyl-1-tetralone | CymitQuimica [cymitquimica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 4. 3,4-dihydro-6-methylnaphthalen-1(2H)-one | C11H12O | CID 162620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-METHYL-1-TETRALONE | 51015-29-3 [chemicalbook.com]
- 6. 51015-29-3 | 6-Methyl-1-tetralone | Tetrahedron [thsci.com]
- 7. 6-Methoxytetralone | CAS#:1078-19-9 | Chemsoc [chemsoc.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-甲基-1-四氢萘酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 6-Methyl-1-tetralone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582765#physical-and-chemical-properties-of-6-methyl-1-tetralone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com